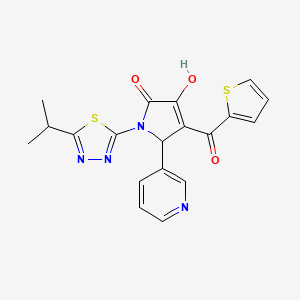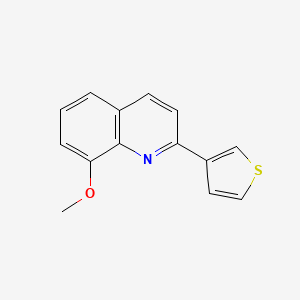![molecular formula C19H30N2O2 B4057793 1-[2-(4-tert-butylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4057793.png)
1-[2-(4-tert-butylphenoxy)propanoyl]-4-ethylpiperazine
Overview
Description
1-[2-(4-tert-butylphenoxy)propanoyl]-4-ethylpiperazine, also known as TIPP, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in the 1990s and has been extensively studied for its potential use in various scientific research applications. TIPP has several unique properties, including high selectivity and potency, which make it a valuable tool for investigating the mechanisms of various biological processes.
Scientific Research Applications
Degradation of Environmental Contaminants
Research has shown that the tert-butyl group can influence the reactivity of molecules in environmental degradation processes. For example, in the study of chlorotriazine pesticides degradation by sulfate radicals, the tert-butyl group's presence does not significantly affect the reaction rate, suggesting its potential utility in designing environmental remediation agents with optimized reactivity profiles (Lutze et al., 2015).
Biomedical Applications
Phenylpiperazine derivatives, related to 1-[2-(4-tert-butylphenoxy)propanoyl]-4-ethylpiperazine, have been studied for their antidepressant and anxiolytic effects, indicating the potential of such compounds in therapeutic applications (Pytka et al., 2015). This highlights the importance of structural components in determining biological activity, offering insights into drug design and development.
Material Science and Catalysis
The study of silica-bonded N-propylpiperazine sodium n-propionate for the synthesis of 4H-pyran derivatives demonstrates the utility of piperazine-based catalysts in facilitating chemical reactions, emphasizing the relevance of such compounds in material science and catalysis research (Niknam et al., 2013). These findings suggest the potential for using similar compounds in diverse catalytic applications.
Environmental Bioremediation
The application of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using a reverse micelles system showcases the potential of enzymes in the degradation of environmental pollutants (Chhaya & Gupte, 2013). This research underscores the significance of molecular design in enhancing the efficiency of bioremediation processes.
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-6-20-11-13-21(14-12-20)18(22)15(2)23-17-9-7-16(8-10-17)19(3,4)5/h7-10,15H,6,11-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANXEDWDHMPAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4057710.png)


![N-(4-hydroxyphenyl)-2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4057721.png)
![4-[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-7-methylthieno[3,2-d]pyrimidine](/img/structure/B4057727.png)
![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4057729.png)
![N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4057736.png)
![4-chloro-N-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-N-methylbenzamide](/img/structure/B4057747.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4057755.png)
![N-[(1-adamantylamino)carbonothioyl]-2-chloro-5-iodobenzamide](/img/structure/B4057763.png)

![N-ethyl-N-[1-(4-methoxyphenyl)propyl]-2-pyridin-3-ylacetamide](/img/structure/B4057783.png)

![N-(4-{[(4-bromophenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4057788.png)